![molecular formula C18H22N4O B7701975 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, commonly known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown promising results in the treatment of various types of cancer.
作用機序
BMN-673 works by inhibiting the activity of PARP enzymes, which play a critical role in repairing DNA damage. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. BMN-673 has been shown to be highly selective for PARP enzymes, with minimal off-target effects.
Biochemical and Physiological Effects
BMN-673 has been shown to have potent anticancer effects in preclinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. BMN-673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, BMN-673 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
BMN-673 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has high potency and selectivity for PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, BMN-673 has some limitations for lab experiments. It is relatively expensive compared to other PARP inhibitors, which may limit its use in some labs. In addition, the high potency of BMN-673 may make it difficult to distinguish between on-target and off-target effects.
将来の方向性
There are several future directions for the study of BMN-673. One area of research is the development of combination therapies that include BMN-673 and other anticancer drugs. Another area of research is the identification of biomarkers that can predict the response to BMN-673 in different types of cancer. In addition, further studies are needed to elucidate the mechanisms of resistance to BMN-673 and to develop strategies to overcome resistance. Finally, the safety and efficacy of BMN-673 in clinical trials need to be further evaluated to determine its potential as a cancer therapy.
Conclusion
In conclusion, BMN-673 is a promising PARP inhibitor that has shown potent anticancer effects in preclinical studies. Its high selectivity for PARP enzymes and minimal toxicity in normal cells make it an ideal candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of BMN-673 and to develop strategies to overcome resistance. With continued research, BMN-673 has the potential to become an important tool in the fight against cancer.
合成法
The synthesis of BMN-673 involves several steps, including the preparation of 1-butyl-6-methylpyrazolo[3,4-b]quinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with propionamide to yield BMN-673. The synthesis of BMN-673 has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
BMN-673 has been extensively studied for its anticancer properties. It has been found to be effective against various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 has been shown to be particularly effective in tumors with defects in DNA repair pathways, such as BRCA1/2 mutations. BMN-673 has been used in preclinical and clinical studies to evaluate its efficacy and safety in cancer treatment.
特性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-6-9-22-18-14(17(21-22)20-16(23)5-2)11-13-10-12(3)7-8-15(13)19-18/h7-8,10-11H,4-6,9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMCLDJPFBYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

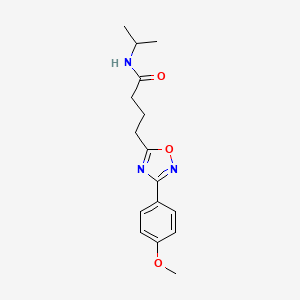
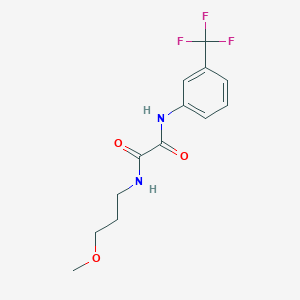
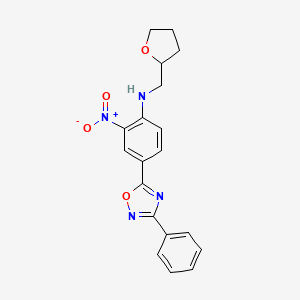
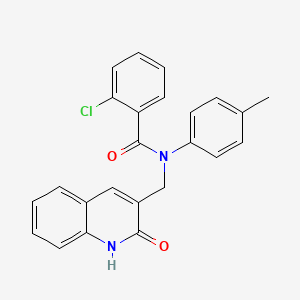
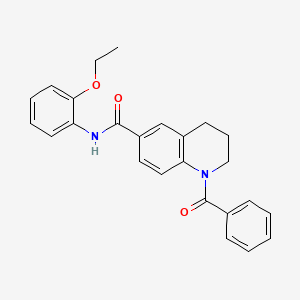
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
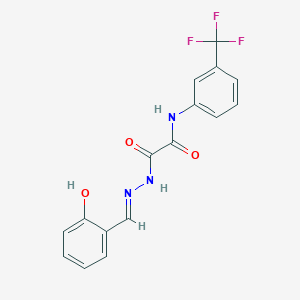
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

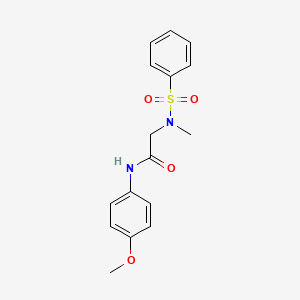
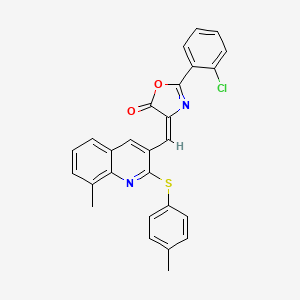

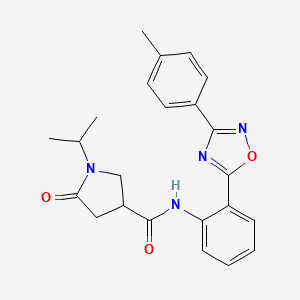
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701978.png)